1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole
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Overview
Description
1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an imidazole ring, a sulfonyl group, and a trifluoromethoxyphenyl group, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via Suzuki–Miyaura cross-coupling reactions using boronic acids.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and imidazole groups are key to its activity, allowing it to bind to enzymes and receptors, thereby modulating their function. The trifluoromethoxyphenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one: Known for its potential therapeutic and industrial applications.
2-[1-[[4-(Trifluoromethoxy)phenyl]methyl]azetidin-3-yl]triazole: Investigated for its biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Explored for their anti-tubercular activity.
Uniqueness
1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxyphenyl group enhances its stability and lipophilicity, while the sulfonyl and imidazole groups contribute to its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O5S2/c1-19-7-6-18-13(19)26(21,22)12-8-20(9-12)27(23,24)11-4-2-10(3-5-11)25-14(15,16)17/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTVDNUZAFPHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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